

# Comparative Profile: RAF265 vs. SB590885

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

Get Quote

| Feature                              | RAF265                                                                                                                                                               | SB590885                                                                                                                                         |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Target                       | Pan-RAF inhibitor (BRAF, CRAF) [1] [2]                                                                                                                               | BRAF (potent, selective) [3] [4]                                                                                                                 |
| Inhibition Type                      | --                                                                                                                                                                   | Type I inhibitor (binds active kinase conformation) [2] [3]                                                                                      |
| Key Selectivity                      | --                                                                                                                                                                   | 11-fold greater selectivity for B-Raf over c-Raf; highly selective over other kinases [3]                                                        |
| Potency (Cell-Free)                  | --                                                                                                                                                                   | Ki = <b>0.16 nM</b> for BRAF [3]                                                                                                                 |
| Cellular Potency (IC <sub>50</sub> ) | --                                                                                                                                                                   | Antiproliferative activity in A375 cells (BRAF V600E): <b>0.37 μM</b> [3]                                                                        |
| Research Applications                | Studied in <b>medullary thyroid cancer (MTC)</b> , papillary thyroid cancer (PTC), and melanoma; shows strong synergy with PI3K inhibitor <b>ZSTK474</b> [1] [5] [6] | Studied in melanoma, <b>hepatocellular carcinoma (HCC)</b> , and thyroid cancer; used in resistance models and combination therapies [4] [7] [8] |

## Mechanisms of Action and Key Experimental Findings

The distinct profiles of these inhibitors lead to different research applications and experimental outcomes.

- **RAF265 in Combination Therapy:** Research on medullary thyroid cancer (MTC) has demonstrated that **RAF265** is highly effective when used in combination. The **RAF265 + ZSTK474 (a PI3K inhibitor) combination was synergistic** in human TT cell lines, synergistically reducing cell viability and demonstrating a strong cytotoxic effect. This combination also prompted a significant drop in calcitonin production, a key tumor marker for MTC [1] [5].
- **SB590885 in Resistance and New Combinations:** SB590885 is notable for its role in studying drug resistance. Chronic treatment of melanoma cells with SB590885 led to models of **acquired resistance**, revealing mechanisms like flexible switching among RAF isoforms and enhanced IGF-1R/PI3K signaling [4]. Furthermore, recent studies (2020) show that SB590885 exhibits **synergistic effects when combined with natural products like Biochanin A** in hepatocellular carcinoma, effectively inhibiting tumor progression in vitro and in vivo by simultaneously targeting the ERK MAPK and PI3K/AKT pathways [8].

To better understand how these inhibitors function in cellular pathways, particularly in combination therapies, the following diagram illustrates the core concepts:



[Click to download full resolution via product page](#)

## Experimental Protocols from Key Studies

To help you evaluate and potentially replicate the findings, here are the methodologies from pivotal studies.

- **Synergistic Viability Assay (RAF265 + ZSTK474)**

- **Cell Line:** Human TT medullary thyroid cancer cells (harboring RET C634W mutation) [5].
  - **Procedure:** Cells were treated with **RAF265** and ZSTK474, both alone and in combination at a constant ratio, for **72 hours**. Cell viability was measured using the **MTT assay** [5].
  - **Analysis:** The Combination Index (CI) was calculated using the CompuSyn software, where **CI < 1 indicates synergy** [5].
- **Resistance Modeling (SB590885)**
    - **Cell Lines:** BRAF V600E melanoma cell lines (e.g., 451Lu, Mel1617) expressing PTEN [4].
    - **Procedure:** Cells were **chronically treated with increasing concentrations of SB590885** to model acquired resistance in a clinical setting. Resistance was confirmed via **MTT cell viability assays** and **cell cycle analysis** using flow cytometry [4].
  - **In Vivo Xenograft Model (SB590885 + Biochanin A)**
    - **Model:** Male athymic nude mice bearing subcutaneous Bel-7402 (HCC) xenografts [8].
    - **Dosing:** Mice were treated with vehicle, Biochanin A (25 mg/kg/day), SB590885 (7.5 mg/kg/day), or the combination via **intraperitoneal injection for 5 weeks** [8].
    - **Endpoint:** Tumor volume was measured weekly; tumors were isolated and analyzed post-study [8].

## Interpretation and Research Context

- **RAF265** is primarily featured in earlier combination studies, particularly with PI3K inhibitors, showing great promise in tackling aggressive thyroid cancers by simultaneously targeting two critical signaling pathways [1] [6].
- **SB590885** is a tool for highly selective BRAF inhibition. It is crucial for studying resistance mechanisms and is being explored in novel, potentially less toxic, combination regimens with natural compounds for cancers like HCC [7] [8].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Synergistic antitumour activity of RAF and ZSTK474 on human TT... 265  
[pubmed.ncbi.nlm.nih.gov]
2. A Novel, Selective and Efficacious Nanomolar ... [pmc.ncbi.nlm.nih.gov]
3. SB590885 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
4. Acquired resistance to BRAF inhibitors mediated by a RAF ... [pmc.ncbi.nlm.nih.gov]
5. Synergistic antitumour activity of RAF265 and ZSTK474 on ... [pmc.ncbi.nlm.nih.gov]
6. The combination of RAF265, SB590885, ZSTK474 on ... [pubmed.ncbi.nlm.nih.gov]
7. Synergistic activity of magnolin combined with B-RAF ... [pmc.ncbi.nlm.nih.gov]
8. The combination of Biochanin A and SB potentiates the... 590885 [cancerbiomedcentral.com]

To cite this document: Smolecule. [Comparative Profile: RAF265 vs. SB590885]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-vs-sb590885-braf-inhibition>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)